[Bromo(dideuterio)methyl]benzene
Overview
Description
Synthesis Analysis
The synthesis of bromo- and bromomethyl-substituted benzenes, including analogues of “[Bromo(dideuterio)methyl]benzene,” often involves multiple steps and techniques to introduce bromo and methyl groups into the benzene ring. For example, a practical approach includes the one-pot synthesis of highly substituted thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzenes, showcasing the versatility of these compounds in chemical synthesis and the importance of bromination reactions (Guilarte et al., 2011).
Molecular Structure Analysis
The molecular structure of bromo- and bromomethyl-substituted benzenes is characterized by the presence of bromo and methyl groups attached to the benzene ring. These substituents influence the overall geometry, electronic distribution, and physical properties of the molecules. X-ray crystallography studies reveal interactions such as C–H···Br, C–Br···Br, and C–Br···π, which are crucial for understanding the molecular packing and behavior of these compounds (Jones et al., 2012).
Scientific Research Applications
Ultrafast Dynamics in Solute-Solvent Complexation : Zheng et al. (2005) utilized two-dimensional infrared vibrational echo spectroscopy to measure the equilibrium dynamics of phenol complexation to benzene and its derivatives. They found that adding electron-donating or withdrawing groups to benzene, such as bromobenzene, affects the stability of these complexes. This study demonstrates the utility of [Bromo(dideuterio)methyl]benzene and similar compounds in understanding fast chemical exchange processes at a molecular level (Zheng et al., 2005).
Radiosynthesis of Halomethyl-benzenes : Namolingam et al. (2001) discussed the synthesis of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue. They also synthesized a variety of 1-halomethyl-[18F]fluoromethyl-benzenes, indicating the potential of [Bromo(dideuterio)methyl]benzene in developing bifunctional labeling agents for biochemical applications (Namolingam et al., 2001).
Synthesis of Bromophenols : Guo et al. (2011) synthesized three bromophenols isolated from red marine algae and evaluated their inhibitory activities against the protein tyrosine phosphatase 1B (PTP1B). This research suggests that derivatives of [Bromo(dideuterio)methyl]benzene can play a significant role in the synthesis of natural products with potential medicinal applications (Guo et al., 2011).
Antibacterial and Antioxidant Properties : Xu et al. (2003) isolated bromophenols from the marine red alga Rhodomela confervoides, some of which exhibit potent antibacterial and antioxidant activities. The study highlights the significance of bromophenols, potentially derivable from [Bromo(dideuterio)methyl]benzene, in natural product research and their applications in health and food preservation (Xu et al., 2003).
Chemical Synthesis and Biological Evaluation : Batool et al. (2014) developed a method for synthesizing (prop-2-ynyloxy) benzene derivatives and evaluated their antibacterial and antiurease activities. This study implies that [Bromo(dideuterio)methyl]benzene could be valuable in synthesizing compounds with potential antibacterial and enzyme inhibitory effects (Batool et al., 2014).
Safety And Hazards
- Toxicity : Assess the compound’s toxicity based on available data.
- Handling Precautions : Proper lab practices should be followed.
- Storage Conditions : Store in a cool, dry place away from direct sunlight.
Future Directions
Research avenues for [Bromo(dideuterio)methyl]benzene include:
- Functionalization : Explore new reactions and derivatives.
- Applications : Investigate its use in drug development or materials science.
- Isotope Effects : Study the impact of deuterium labeling on reactivity.
properties
IUPAC Name |
[bromo(dideuterio)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZXYOZHKGVCM-NCYHJHSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480951 | |
Record name | [Bromo(~2~H_2_)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Bromo(dideuterio)methyl]benzene | |
CAS RN |
51271-29-5 | |
Record name | [Bromo(~2~H_2_)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl bromide-α,α-d2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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